Ethyl 4-(1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamido)benzoate
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Overview
Description
Ethyl 4-(1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamido)benzoate is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamido)benzoate typically involves a multi-step process. The initial step often includes the nitration of benzyl derivatives to introduce the nitro group. This is followed by the formation of the dihydropyridine ring through a series of condensation reactions. The final steps involve the esterification and amidation reactions to introduce the ethyl and carboxamido groups, respectively .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamido)benzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The dihydropyridine ring can be oxidized to form pyridine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can be employed.
Major Products
Oxidation: Formation of amine derivatives.
Reduction: Formation of pyridine derivatives.
Substitution: Formation of halogenated benzene derivatives.
Scientific Research Applications
Ethyl 4-(1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamido)benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of advanced materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of Ethyl 4-(1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamido)benzoate involves its interaction with specific molecular targets. The nitrobenzyl group can participate in redox reactions, while the dihydropyridine ring can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-nitrobenzoate
- Ethyl 4-aminobenzoate
- Ethyl 4-(1-benzyl)-6-oxo-1,6-dihydropyridine-3-carboxamido)benzoate
Uniqueness
Ethyl 4-(1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamido)benzoate is unique due to the presence of both a nitrobenzyl group and a dihydropyridine ring.
Properties
IUPAC Name |
ethyl 4-[[1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carbonyl]amino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O6/c1-2-31-22(28)16-6-9-18(10-7-16)23-21(27)17-8-11-20(26)24(14-17)13-15-4-3-5-19(12-15)25(29)30/h3-12,14H,2,13H2,1H3,(H,23,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVJKNKCAFWZJNT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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